Product packaging for (R)-(+)-NBD-Pro-COCl(Cat. No.:CAS No. 159717-69-8)

(R)-(+)-NBD-Pro-COCl

Cat. No.: B574803
CAS No.: 159717-69-8
M. Wt: 296.667
InChI Key: XBQYXPYABMCADZ-MRVPVSSYSA-N
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Description

(R)-(+)-NBD-Pro-COCl (CAS RN: 159717-69-8) is a specialized chiral derivatization agent designed for the highly sensitive optical purity determination of enantiomeric alcohols and amines via High-Performance Liquid Chromatography (HPLC) . This compound functions as a fluorescent labeling reagent, readily reacting with chiral analytes to form stable diastereomeric esters or amides . The key application of this reagent is the accurate determination of enantiomeric excess (e.e.) . The resulting derivatives are highly stable and can be analyzed without decomposition under both reversed-phase and normal-phase HPLC conditions. A significant advantage of this chiral reagent is that the derivatization reaction proceeds without racemization, ensuring the analytical results faithfully represent the original sample's stereochemistry . Furthermore, by selecting the opposite enantiomer of the reagent, (S)-(-)-NBD-Pro-COCl, the elution order of the diastereomers can be reversed, providing greater methodological flexibility . The derivatives are detected with high sensitivity using fluorescence detection at excitation and emission wavelengths of 470 nm and 540 nm, respectively, achieving a detection limit for alcohols in the sub-picomole range . This reagent has demonstrated effectiveness in separation, with reported separation factors (α) of 1.2 for 2-hexanol and 1.37 for 1-phenylethylamine . The product is offered at a high purity of >98.0% (HPLC) and an optical purity of min. 99.0 ee% . It is supplied as a light yellow to brown powder or crystal and requires careful storage refrigerated (0-10°C) under inert gas, as it is sensitive to both moisture and heat . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN4O4 B574803 (R)-(+)-NBD-Pro-COCl CAS No. 159717-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYXPYABMCADZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659853
Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride
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Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159717-69-8
Record name R(+)-NBD-ProCZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159717-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride
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Record name (R)-(+)-NBD-Pro-COCl
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Synthetic Pathways and Structural Elucidation of R + Nbd Pro Cocl

Historical Development of Optically Active Benzofurazan-Derived Chiral Reagents

The field of chiral analysis has a rich history, with significant advancements driven by the need to distinguish and quantify enantiomers, particularly in the pharmaceutical industry where enantiomers can exhibit vastly different biological activities nih.gov. Early methods relied on physical separation techniques or polarimetry. The advent of chromatography, especially HPLC, revolutionized chiral analysis by enabling the separation of enantiomers. A key strategy developed was indirect chiral analysis, which involves derivatizing enantiomeric analytes with a chiral derivatization reagent (CDA) to form diastereomers. These diastereomers, possessing different physical properties, can then be separated using achiral chromatographic methods rsc.org.

Benzofurazan (B1196253) (2,1,3-benzoxadiazole) derivatives emerged as a prominent class of fluorescent labeling reagents due to their inherent fluorescence properties, high sensitivity, and reactivity towards various functional groups acs.orgnih.govpharm.or.jpresearchgate.net. Researchers, notably Toshimasa Toyo'oka, have been instrumental in developing a series of benzofurazan-bearing reagents for HPLC-based enantioseparation acs.orgtandfonline.com. These reagents, including those incorporating chiral amino acid moieties like proline, were designed to confer fluorescence upon analytes and facilitate the formation of separable diastereomers. The development of reagents like NBD-Pro-COCl represents a significant step in providing sensitive and selective tools for chiral analysis.

Precursor Chemistry and Synthetic Routes to NBD-Pro-COCl Enantiomers

The synthesis of (R)-(+)-NBD-Pro-COCl involves the strategic combination of a benzofurazan fluorophore with an enantiomerically pure proline derivative. A common precursor for the benzofurazan core is 4-chloro-7-nitrobenzofurazan (also known as NBD chloride) researchgate.net. This activated compound readily undergoes nucleophilic substitution reactions.

The synthesis of both enantiomers of NBD-Pro-COCl typically involves the reaction of a suitably protected or activated proline derivative with the benzofurazan precursor, followed by functional group transformations to introduce the chloroformyl moiety. For instance, the synthesis can proceed via the acylation of an (R)-proline derivative, such as (R)-(+)-4-Nitro-7-(2-amino-pyrrolidin-1-yl), using chloroformic acid derivatives smolecule.com. Alternatively, reflux methods involving specific reaction conditions can be employed smolecule.com. The general approach aims to couple the chiral pyrrolidine (B122466) ring of proline to the benzofurazan system, ultimately forming the reactive chloroformyl group, which is essential for derivatizing target analytes.

Stereocontrolled Synthesis of the (R)-(+) Enantiomer

The stereocontrolled synthesis of the This compound enantiomer specifically relies on the use of enantiomerically pure starting materials. The key to achieving the desired (R) configuration in the final reagent lies in employing the (R)-enantiomer of proline or a derivative thereof during the synthesis researchgate.net.

The synthetic pathway typically begins with (R)-proline or a derivative that has been functionalized with the nitrobenzofurazan moiety. This might involve reacting (R)-proline with 4-chloro-7-nitrobenzofurazan, followed by conversion of the carboxyl group to the chloroformyl group. For example, acylation reactions using chloroformic acid derivatives on the corresponding (R)-amino-pyrrolidinyl-benzofurazan intermediate are employed smolecule.com. By initiating the synthesis with a chiral building block of known configuration, the stereochemical integrity is maintained throughout the reaction sequence, leading to the isolation of the (R)-(+) enantiomer with high enantiomeric purity.

Analytical Methodologies for Confirming Reagent Enantiomeric Purity

Ensuring the high enantiomeric purity of this compound is paramount for its reliable performance as a chiral derivatization reagent. Several analytical techniques are employed for its characterization and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the reagent. This can be achieved through direct injection onto a chiral stationary phase (CSP) or, more commonly for derivatization reagents, by reacting the reagent with a known chiral standard or by analyzing its derivatives. The resulting diastereomers, formed by reaction with a racemic analyte, are then separated on an achiral stationary phase, allowing for the quantification of the enantiomeric purity of the reagent itself rsc.orgnih.govtandfonline.comresearchgate.netchemistrydocs.commdpi.com. Specifications often cite optical purity determined by LC, with values typically exceeding 99.0% ee tcichemicals.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the chemical structure and purity of the synthesized reagent. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. In some cases, chiral shift reagents can be used in NMR to differentiate between enantiomers or diastereomers, further aiding in structural confirmation and purity assessment researchgate.net.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition of the synthesized compound, providing essential data for structural verification.

Polarimetry: While less common for direct purity assessment of the reagent itself compared to HPLC, polarimetry measures the optical rotation of a substance, which is characteristic of its enantiomeric composition.

The purity of the reagent is often specified as greater than 95.0% by HPLC and/or quantitative NMR (qNMR) tcichemicals.comtcichemicals.com.

Mechanistic Investigations of Diastereomer Formation with R + Nbd Pro Cocl

Derivatization Reactions with Chiral Amines

(R)-(+)-NBD-Pro-COCl readily reacts with chiral amines, forming stable, fluorescent diastereomeric amides. The chirality of the proline moiety in the derivatizing agent is transferred to the resulting adduct, creating a pair of diastereomers from a racemic mixture of amines.

Primary Amine Functional Groups

Primary amines, with their highly nucleophilic amino group, readily undergo acylation with this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270), which acts as an acid scavenger, neutralizing the hydrochloric acid byproduct and promoting the reaction researchgate.netresearchgate.netchromsoc.jp. The outcome is the formation of a fluorescent N-acyl derivative, specifically an amide, where the (R)-NBD-Proyl group is covalently attached to the amine. The resulting NBD-labeled amide is a diastereomer pair if the starting amine was racemic.

Secondary Amine Functional Groups

Similar to primary amines, secondary amines also react efficiently with this compound to yield diastereomeric amides. The mechanism involves the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of HCl. Pyridine or another suitable base is generally employed to facilitate the reaction by scavenging the generated HCl researchgate.netresearchgate.netchromsoc.jp. Tertiary amines, however, are generally unreactive with NBD-Cl, and by extension, are unlikely to react with this compound under typical conditions due to the absence of a proton on the nitrogen atom that can be eliminated as part of the leaving group acs.org.

Elucidation of Reaction Stoichiometry and Adduct Structures

The derivatization reaction between this compound and chiral amines follows a clear 1:1 stoichiometry. One molecule of the chiral derivatizing agent reacts with one molecule of the chiral amine to form a single diastereomeric adduct. The reaction mechanism is a classic nucleophilic acyl substitution:

R¹R²NH + this compound → (R)-(+)-NBD-Pro-CONR¹R² + HCl

Here, R¹ and R² represent the substituents on the chiral amine, which can be hydrogen for primary amines or alkyl/aryl groups for secondary amines. The resulting adduct is an amide, where the (R)-NBD-Proyl moiety is attached to the nitrogen atom of the original amine. The structure of the adduct thus incorporates the chiral center from the this compound reagent, creating a new chiral center in the molecule, leading to the formation of diastereomers when the starting amine is a racemic mixture. The NBD group, attached via the pyrrolidine (B122466) ring, provides the chromophore for detection.

Derivatization Reactions with Chiral Alcohols

This compound is also effective in derivatizing chiral alcohols, converting them into fluorescent diastereomeric esters. The derivatization of alcohols with acyl chlorides is a well-established reaction, typically requiring basic conditions to drive the esterification.

Primary Alcohol Functional Groups

Primary alcohols react with this compound to form fluorescent diastereomeric esters. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. Similar to amine derivatization, a base such as pyridine is crucial for neutralizing the liberated HCl and facilitating the ester formation researchgate.netresearchgate.netchromsoc.jp. The resulting product is an ester where the (R)-NBD-Proyl group is linked to the oxygen atom of the original alcohol. If the starting alcohol is enantiomerically pure, a single NBD-labeled ester is formed. If the starting alcohol is racemic, a pair of diastereomeric esters is produced.

Secondary Alcohol Functional Groups

Secondary alcohols also undergo derivatization with this compound to yield diastereomeric esters. The reaction proceeds via nucleophilic attack of the secondary alcohol's hydroxyl oxygen on the carbonyl carbon of the acyl chloride, with HCl being eliminated. The presence of a base like pyridine is essential for promoting the reaction researchgate.netresearchgate.netchromsoc.jp. The resulting ester adduct contains the chiral NBD-Pro moiety, enabling the separation of diastereomers formed from racemic alcohol samples using chromatographic techniques.

Data Tables

The chromatographic separation of diastereomers derived from derivatization with this compound provides quantitative measures of their separation efficiency. The resolution factor (Rs) is a key parameter indicating the degree of separation between two peaks.

Analyte TypeChromatographic ModeTypical Rs Range
AminesNormal-Phase3.23 – 4.32
AlcoholsNormal-Phase2.99 – 4.10

Note: These Rs values represent typical ranges observed for diastereomers derived from various chiral amines and alcohols when separated by normal-phase HPLC after derivatization with this compound researchgate.netresearchgate.net.

Compound List

this compound

(S)-(-)-NBD-Pro-COCl

Chiral Amines

Chiral Alcohols

Amides (as product type)

Esters (as product type)

Diastereomer Formation Pathways

The fundamental principle behind the utility of this compound lies in its ability to react with chiral molecules containing nucleophilic functional groups, such as amines, alcohols, thiols, and carbonyl compounds, to form new diastereomeric derivatives. The derivatization process typically involves the reaction of the acyl chloride group with a nucleophilic center on the chiral analyte. This reaction creates a new stereogenic center or modifies an existing one, leading to the formation of two diastereomers from a racemic mixture of the analyte. The NBD group incorporated into the derivative imparts strong fluorescence, facilitating highly sensitive detection, often in the excitation/emission range of approximately 460-490 nm and 530-550 nm, respectively km3.com.twpsu.edutcichemicals.com.

These fluorescent diastereomers possess different physicochemical properties, including polarity and spatial arrangement, which allow for their separation on achiral stationary phases commonly used in HPLC, such as reversed-phase or normal-phase columns km3.com.twpsu.eduresearchgate.netdss.go.thresearchgate.netresearchgate.net. The specific stereochemistry of the derivatizing reagent, in this case, the (R)-(+) configuration of NBD-Pro-COCl, dictates the elution order of the resulting diastereomers. Generally, when this compound is used, derivatives formed from R-configured analytes elute earlier than those from S-configured analytes researchgate.netresearchgate.net. This predictable elution order is crucial for the accurate identification and quantification of enantiomers.

Derivatization Reactions with Chiral Carbonyl Compounds (Aldehydes and Ketones)

This compound is a valuable reagent for the chiral derivatization of carbonyl compounds, specifically aldehydes and ketones, to enable their enantioseparation psu.eduresearchgate.net. The carbonyl group's susceptibility to nucleophilic attack makes it amenable to reaction with the acyl chloride functionality of the reagent. These reactions are typically conducted under mild conditions, often with the addition of an acid catalyst, such as trichloroacetic acid (TCA), to promote efficient derivatization and achieve high yields psu.edu.

Formation of Hydrazone Derivatives

The reaction between this compound and chiral aldehydes or ketones results in the formation of highly fluorescent and stable hydrazone derivatives psu.eduresearchgate.net. The mechanism involves the nucleophilic attack of the carbonyl compound (after potential tautomerization or activation) onto the acyl chloride, followed by elimination of HCl and subsequent formation of a hydrazone linkage. The NBD moiety ensures that these hydrazone derivatives exhibit strong fluorescence, allowing for sensitive detection by fluorescence detectors in HPLC systems. The characteristic excitation and emission wavelengths for NBD-based derivatives are typically around 490 nm and 530 nm, respectively psu.edu.

Influence of Asymmetric Carbon Position on Derivatization Outcome

The efficacy of chiral separation of carbonyl compounds derivatized with this compound is significantly influenced by the position of the asymmetric carbon atom relative to the carbonyl group psu.edu. Studies indicate that the presence of a chiral center at the α-position to the carbonyl group is essential for achieving effective resolution of the resulting diastereomers psu.edu. The stereochemical configuration of the analyte directly impacts the spatial arrangement and properties of the formed diastereomers, thereby affecting their interaction with the chromatographic stationary phase. For instance, when derivatizing chiral ketones, the (R)-(+) configuration of the NBD-Pro-COCl reagent leads to the elution of R-configured ketone derivatives before S-configured ones, facilitating their separation psu.eduresearchgate.netresearchgate.net. Furthermore, structural features of the analyte, such as the presence of an aromatic ring, can enhance the separation resolution psu.edu.

Derivatization Reactions with Chiral Thiols

This compound also participates in derivatization reactions with chiral thiols, a class of compounds important in biological systems and organic synthesis km3.com.twresearchgate.netresearch-solution.comresearchgate.net. The reaction involves the nucleophilic sulfur atom of the thiol attacking the electrophilic carbonyl carbon of the acyl chloride.

Formation of Dithiocarbamate (B8719985) Diastereomers

The reaction of this compound with chiral thiols, typically carried out in the presence of a base like pyridine, leads to the formation of dithiocarbamate diastereomers km3.com.twresearch-solution.com. These dithiocarbamate derivatives retain the fluorescent NBD tag and can be subsequently separated using reversed-phase HPLC. The separation of these diastereomers allows for the analysis of the enantiomeric composition of the original chiral thiols.

Reaction Kinetics and Catalysis in Diastereomer Synthesis

Role of Basic Catalysts (e.g., Pyridine)

Basic catalysts, particularly tertiary amines like pyridine, play a crucial role in facilitating the derivatization reaction between this compound and chiral analytes. As an acyl chloride, this compound is reactive, but its reaction rate with nucleophilic functional groups (like amines and alcohols) can be significantly enhanced by the presence of a base.

The proposed mechanism involves the base acting as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the acylation reaction. This prevents the HCl from protonating the amine or alcohol analyte, which would render it less nucleophilic and slow down the reaction. Additionally, bases like pyridine can act as nucleophilic catalysts. In this role, pyridine can attack the carbonyl carbon of the acyl chloride, forming a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the analyte, thereby accelerating the derivatization process.

Research indicates that the addition of pyridine, often in small percentages (e.g., 2% in benzene), can significantly improve reaction efficiency and reduce reaction times, allowing for derivatization at moderate temperatures (e.g., 50-80 °C) tcichemicals.comscribd.comscribd.com. Other tertiary amines such as triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) have also been noted to catalyze similar acylation reactions, suggesting a general utility of such bases in promoting the formation of diastereomeric derivatives with NBD-Pro-COCl researchgate.netresearchgate.net. The presence of these catalysts ensures that the reaction proceeds to completion, yielding sufficient quantities of diastereomers for subsequent chromatographic analysis.

Solvent Effects on Reaction Efficiency

The choice of solvent is critical for optimizing the reaction efficiency of this compound derivatization. Solvents influence reaction kinetics, solubility of reactants and products, and can even affect the stereochemical outcome of the reaction.

Anhydrous organic solvents are generally preferred because this compound is sensitive to hydrolysis scribd.comscribd.com. Benzene has been frequently employed as a reaction medium for derivatization with NBD-Pro-COCl tcichemicals.comscribd.comscribd.com. Other aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) might also be suitable, provided they are anhydrous.

The solvent also plays a role in the subsequent chromatographic separation of the diastereomers. For example, mixtures of n-hexane and ethyl acetate (B1210297) are commonly used as eluents in normal-phase chromatography for separating NBD-Pro-COCl derivatives, while water-acetonitrile mixtures are used in reversed-phase chromatography scribd.comscribd.comresearchgate.net. The choice of solvent for the reaction may also influence the solubility of the resulting diastereomers, potentially affecting their chromatographic performance.

Preservation of Enantiomeric Integrity During Derivatization

A critical aspect of using chiral derivatizing agents like this compound is ensuring that the enantiomeric purity of the analyte is not compromised during the derivatization process. Racemization, the loss of enantiomeric purity, can occur if the chiral center of the analyte or the derivatizing agent itself undergoes epimerization under the reaction conditions.

Fortunately, derivatization reactions involving this compound with primary and secondary amines, as well as alcohols, are generally reported to proceed without significant racemization of the analyte's chiral center. Studies have indicated that the reaction conditions employed are mild enough to preserve enantiomeric integrity, with reported racemization levels of less than 0.4% researchgate.net. This is attributed to the nature of the reaction, which involves nucleophilic attack on the acyl chloride, typically not affecting a stereogenic center elsewhere in the molecule unless it is directly involved in the reaction or is highly labile.

The stability of the NBD-Pro-COCl reagent itself is also important. While acyl chlorides are generally sensitive to moisture, proper handling under anhydrous conditions minimizes degradation. The synthesis and use of optically pure this compound are essential, as any enantiomeric impurity in the reagent would directly translate into inaccuracies in the enantiomeric excess (ee) determination of the analyte. The commercial availability of this compound with high optical purity (e.g., min. 99.0% ee) tcichemicals.com is crucial for reliable chiral analysis.

The mild reaction conditions, often involving moderate temperatures (e.g., 50-80 °C) and relatively short reaction times (1-2 hours), coupled with the use of appropriate catalysts and anhydrous solvents, contribute to the successful preservation of enantiomeric integrity. This ensures that the observed separation of diastereomers accurately reflects the enantiomeric composition of the original analyte.

Chromatographic Enantioseparation of Diastereomers Formed with R + Nbd Pro Cocl

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the primary chromatographic technique utilized for the separation of diastereomers formed with (R)-(+)-NBD-Pro-COCl. The stability of the derivatized products allows for their analysis under various HPLC conditions, including both normal-phase and reversed-phase modes tcichemicals.com.

Normal-Phase Chromatographic Resolution of Diastereomeric Pairs

Normal-phase HPLC, employing polar stationary phases (e.g., silica (B1680970), cyano, amino) and non-polar mobile phases (e.g., hexane, ethyl acetate (B1210297), isopropanol), has been successfully applied to separate diastereomeric pairs derived from the reaction of this compound with chiral analytes. Studies have reported good resolution factors (Rs) for such separations. For instance, diastereomers derived from chiral amines and alcohols using this reagent in normal-phase chromatography have demonstrated Rs values in the range of 3.23–4.32 and 2.99–4.10, respectively, indicating effective separation researchgate.net.

Reversed-Phase Chromatographic Resolution of Diastereomeric Pairs

The diastereomeric esters or amides formed by derivatization with this compound are sufficiently stable to be analyzed using reversed-phase HPLC. This mode, characterized by non-polar stationary phases (e.g., C18, C8) and polar mobile phases (e.g., water/acetonitrile (B52724), water/methanol mixtures), offers an alternative for separating these diastereomeric compounds without decomposition tcichemicals.com.

Evaluation of Chromatographic Parameters: Resolution Factor (Rs) and Separation Factor (α)

Key chromatographic parameters used to evaluate the effectiveness of enantioseparation include the resolution factor (Rs) and the separation factor (α). The separation factor (α) is defined as the ratio of the retention times of two adjacent peaks, while the resolution factor (Rs) quantifies the degree of separation between two peaks, taking into account both their separation and peak widths.

Data from studies utilizing this compound highlight its capability to achieve significant separation:

Analyte Type / ExampleParameterValue(s) / RangeChromatographic ModeReference
Chiral AminesRs3.23–4.32Normal-Phase researchgate.net
Chiral AlcoholsRs2.99–4.10Normal-Phase researchgate.net
2-Hexanol (B165339)α1.2HPLC (unspecified) tcichemicals.com
1-Phenylethylamine (B125046)α1.37HPLC (unspecified) tcichemicals.com

These values indicate that this compound can effectively generate diastereomers that are well-resolved by HPLC.

Optimization of Mobile Phase Compositions for Enhanced Separation

Optimizing mobile phase composition is crucial for achieving baseline separation and maximizing resolution. While specific detailed optimization studies for this compound derivatives are not extensively detailed in the provided snippets, general principles apply. For normal-phase chromatography, adjusting the ratio of the polar modifier (e.g., ethyl acetate, isopropanol) to the non-polar solvent (e.g., hexane) can significantly impact retention times and selectivity of the diastereomeric pairs. In reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, or altering the buffer pH and ionic strength, can be employed to optimize separation tcichemicals.comresearchgate.net.

Selection and Performance of Achiral Stationary Phases for Diastereomer Resolution

The separation of diastereomers formed with this compound is typically performed on achiral stationary phases. Standard reversed-phase columns, such as those with C18 or C8 bonded phases, are commonly used and demonstrate good performance for the stable NBD-derivatives tcichemicals.com. Similarly, in normal-phase chromatography, silica-based columns or those with polar functional groups (e.g., cyano, amino) are effective for resolving the diastereomeric mixtures researchgate.net. The choice of stationary phase depends on the polarity of the derivatized analytes and the desired separation mechanism.

Influence of Analyte Stereochemistry on Elution Order

A significant aspect of using chiral derivatizing agents like this compound is the predictable influence of the analyte's stereochemistry on the elution order of the resulting diastereomers. When this compound is used, the diastereomers formed from R-configured analytes generally elute faster than those derived from S-configured analytes. Conversely, if the enantiomer, (S)-(-)-NBD-Pro-COCl, is employed as the derivatizing agent, the elution order of the diastereomers is reversed researchgate.net. This predictable relationship allows for the assignment of absolute configurations to the original chiral analytes based on their retention behavior.

Exploration of Supercritical Fluid Chromatography (SFC) for Diastereomer Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chromatographic separations, including the analysis of diastereomers. Its unique properties, such as the use of supercritical CO₂ as the mobile phase, offer advantages like reduced analysis times, lower solvent consumption, and enhanced environmental friendliness compared to traditional liquid chromatography researchgate.netchromatographyonline.comuni-greifswald.deamericanpharmaceuticalreview.com. SFC can provide high chromatographic efficiency and can be particularly effective for chiral separations, including those involving diastereomers researchgate.netchromatographyonline.com. The ability to tune selectivity by adjusting mobile phase composition, temperature, and pressure makes SFC a versatile tool for resolving complex mixtures acs.orgacs.org.

Complementarity of SFC with HPLC in Chiral Separations

SFC and HPLC are often considered complementary techniques in chiral separations, including the analysis of diastereomers. While HPLC, particularly using chiral stationary phases (CSPs), is a well-established method, SFC offers distinct advantages and can provide orthogonal selectivity researchgate.netchromatographyonline.comamericanpharmaceuticalreview.comresearchgate.net. SFC can achieve faster separations due to higher linear flow velocities while maintaining high chromatographic efficiency researchgate.netchromatographyonline.com. Furthermore, SFC can reduce the reliance on toxic organic solvents commonly used in normal-phase HPLC, offering environmental and safety benefits researchgate.netchromatographyonline.com. The differences in mobile phase composition and stationary phase interactions between SFC and HPLC can lead to different retention factors and elution orders, making them valuable for a comprehensive analytical strategy researchgate.netchromatographyonline.comacs.org. For instance, SFC may offer improved success rates for diastereomer separations when used in conjunction with HPLC researchgate.net.

Retention and Selectivity Differences in SFC

The retention and selectivity of diastereomers in SFC can differ significantly from those observed in HPLC. SFC's mobile phase, primarily supercritical CO₂, behaves differently from typical liquid mobile phases, influencing interactions with stationary phases and analytes acs.orgacs.org. For example, SFC often relies on polar interactions with stationary phases, whereas reversed-phase HPLC primarily uses hydrophobic interactions americanpharmaceuticalreview.comacs.org. This difference in fundamental retention mechanisms can lead to orthogonal selectivity, meaning that compounds that are difficult to separate by one technique might be resolved by the other researchgate.netamericanpharmaceuticalreview.comacs.org.

Studies comparing SFC and HPLC for diastereomer separations have indicated that gradient SFC can be more successful than traditional non-chiral HPLC for a diverse set of drug-like compounds researchgate.net. However, the specific retention and selectivity observed are highly dependent on the stationary phase used, the mobile phase composition (including modifiers like alcohols), and the nature of the diastereomers themselves researchgate.netacs.orgresearch-solution.com. Factors such as hydrogen bonding, π-π interactions, and dispersion interactions play crucial roles in SFC retention acs.org.

Compound Names Mentioned:

this compound

NBD-Pro-COCl

NBD-F

Fluorescence Spectroscopic Properties and Detection Methodologies of R + Nbd Pro Cocl Diastereomers

Characterization of Excitation and Emission Maxima of Derivatized Analytes

When (R)-(+)-NBD-Pro-COCl reacts with chiral analytes containing primary or secondary amine groups, or hydroxyl groups, it forms stable amide or ester derivatives, respectively. These derivatives, being diastereomers due to the inherent chirality of the proline moiety in the reagent and the chiral analyte, exhibit characteristic fluorescence spectra. The NBD fluorophore, in general, displays excitation maxima typically in the range of 460-470 nm and emission maxima around 530-540 nm biotium.comaatbio.comnih.govnih.govcaymanchem.commedchemexpress.comdojindo.cominterchim.frchalcogen.rooup.comumich.edubiotium.com.

The specific excitation and emission wavelengths of the NBD-derivatized diastereomers are influenced by the nature of the derivatized analyte and the surrounding medium. For instance, NBD-amine adducts commonly show excitation wavelengths around 464 nm and emission wavelengths around 512 nm in aqueous solutions interchim.fr. In methanol, NBD derivatives of primary amines exhibit excitation at approximately 465 nm and emission at 535 nm, while derivatives of secondary amines show excitation at 485 nm and emission at 540 nm thermofisher.com. Studies utilizing NBD-Pro-COCl derivatives of chiral amines and alcohols have reported emission maxima around 540 nm with excitation at 470 nm for the resulting diastereomeric amides and esters oup.comresearchgate.netpsu.edu. These values provide a basis for sensitive fluorometric detection in chromatographic analyses.

Factors Influencing Fluorescence Intensity and Quantum Yield

The fluorescence intensity and quantum yield (Φ) of NBD derivatives, including those formed by this compound, are highly dependent on several environmental factors, most notably solvent polarity. The NBD fluorophore exhibits significantly weaker fluorescence in polar solvents like water and displays a marked enhancement in non-polar or hydrophobic environments umich.edunih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netrsc.org. This solvatochromic behavior is attributed to intramolecular charge transfer (ICT) transitions within the NBD moiety, where the electron-donating amino group and the electron-withdrawing nitro group are key components nih.gov.

In aqueous solutions, NBD adducts, particularly those derived from secondary amines, can have very low quantum yields (e.g., <0.01) thermofisher.com. This reduction is often due to non-radiative deactivation pathways, such as hydrogen bonding with water molecules or photo-isomerization nih.govmdpi.com. Conversely, in organic solvents, quantum yields can increase substantially, reaching values of 0.3 to over 0.4 in some cases thermofisher.commdpi.com. Factors such as pH, viscosity, and the presence of specific ions or molecules can also modulate fluorescence intensity and quantum yield by altering the local microenvironment around the fluorophore nih.govrsc.orgtandfonline.comnih.gov. The chemical structure of the derivatized analyte also plays a role; for example, NBD derivatives of secondary amines generally show lower quantum yields compared to primary amines thermofisher.com.

Spectroscopic Sensitivity and Detection Limits in Sub-Picomole Ranges

A significant advantage of NBD derivatization, including its use with this compound, is the high sensitivity it confers for detection, often enabling analyses in the sub-picomole to picomole range. This sensitivity is crucial for analyzing trace amounts of chiral compounds, such as amino acids or pharmaceuticals.

When NBD-F (a related NBD reagent) is used for amino acid derivatization, detection limits are frequently reported between 0.6 to 17 fmol per injection researchgate.net. Automated HPLC systems employing NBD-F for amino acid analysis have achieved detection limits in the range of 2.8 to 20 fmol nih.gov. Furthermore, chiral derivatization of amino acid enantiomers using NBD-based reagents has demonstrated detection limits in the order of 30 fmol nih.gov. The inherent fluorescence of NBD-amine adducts, coupled with sensitive detection methods like laser-induced fluorescence, allows for the determination of analytes at sub-picomole levels tcichemicals.com. The ability to form highly fluorescent derivatives from non-fluorescent or weakly fluorescent analytes makes NBD derivatization a powerful tool for trace analysis.

Environmental Effects on NBD Fluorophore Behavior within Diastereomeric Structures

The sensitivity of the NBD fluorophore to its microenvironment is a key characteristic that can be leveraged when analyzing diastereomers formed by this compound. When this chiral reagent reacts with chiral analytes, it generates diastereomeric products. These diastereomers, while sharing the same chemical formula, possess different spatial arrangements of atoms, which can lead to subtle differences in their interactions with the surrounding medium.

The NBD fluorophore's fluorescence properties, including its quantum yield and emission wavelength, are known to vary significantly with local polarity and other environmental factors mdpi.comnih.govnih.govmdpi.comresearchgate.netrsc.orgtandfonline.com. For example, the location of the NBD group within a lipid bilayer—whether at the membrane interface or deeper within the hydrophobic core—profoundly affects its fluorescence quantum yield and lifetime nih.govrsc.orgtandfonline.com. This suggests that if the diastereomers formed by this compound occupy slightly different microenvironments, their NBD moieties will exhibit distinct fluorescence responses.

Phenomena such as the red-edge excitation shift (REES) further highlight the environmental sensitivity of NBD probes, indicating motional restriction and local polarity tandfonline.com. While direct studies detailing the specific environmental effects on diastereomers formed by this compound are limited, the general principles of NBD fluorophore behavior imply that any differences in the local polarity or mobility experienced by each diastereomer can be translated into measurable variations in their fluorescence spectra or intensity. This environmental sensitivity can potentially be exploited for more nuanced characterization or separation of diastereomeric mixtures.

Comparative Assessment with Alternative Chiral Derivatization Reagents

Performance Comparison with (S)-(-)-NBD-Pro-COCl in Enantiomer Resolution

The fundamental principle of using chiral derivatization reagents like NBD-Pro-COCl is the formation of diastereomers from enantiomeric analytes. These diastereomers, possessing different physical and chemical properties, can then be separated using conventional achiral chromatographic techniques. The choice between the (R)-(+) and (S)-(-) enantiomers of NBD-Pro-COCl directly influences the elution order of the resulting diastereomers. When (R)-(+)-NBD-Pro-COCl is used, diastereomers corresponding to the R-configuration of the analyte typically elute faster than those from the S-configuration. Conversely, using the (S)-(-)-enantiomer reverses this elution order researchgate.netresearchgate.net.

The resolution achieved, often quantified by the separation factor (Rs), is generally high for NBD-Pro-COCl derivatives. For amines and alcohols, Rs values in normal-phase chromatography typically range from 3.23–4.32 and 2.99–4.10, respectively researchgate.netresearchgate.net. These values indicate effective separation of the diastereomeric pairs. While both enantiomers of NBD-Pro-COCl offer comparable derivatization efficiency and sensitivity due to the inherent properties of the NBD fluorophore, the specific elution order is dictated by the reagent's chirality, allowing for the assignment of absolute configurations based on the chromatographic profile researchgate.netresearchgate.net.

Comparative Efficacy with Other Benzofurazan-Based Chiral Derivatization Reagents

This compound belongs to a class of benzofurazan-derived CDRs that includes reagents with different chiral selectors or reactive functional groups. Key comparisons can be drawn with DBD-Pro-COCl, NBD-PyNCS, and DBD-PyNCS.

NBD-Pro-COCl vs. DBD-Pro-COCl: Both reagents utilize the proline moiety as the chiral selector and the benzofurazan (B1196253) core, differing primarily in the substituents on the benzofurazan ring (NBD typically has a dimethylamino group, while DBD often implies a dimethylaminosulfonyl group, though nomenclature can vary). For normal-phase chromatography, DBD-Pro-COCl has been reported to be more suitable than NBD-Pro-COCl, yielding slightly higher Rs values (3.3–4.5 for alcohols with DBD-Pro-COCl vs. 2.99–4.10 with NBD-Pro-COCl) chemistrydocs.comchromsoc.jp. However, derivatives formed with NBD-Pro-COCl, particularly from alcohols, can be effectively separated using reversed-phase chromatography, a mode where DBD-Pro-COCl derivatives might show insufficient separation chemistrydocs.comchromsoc.jp. For chiral ketones, DBD-ProCZ demonstrated superior separation potential over NBD-ProCZ in reversed-phase HPLC psu.edu.

NBD-Pro-COCl vs. PyNCS Reagents (NBD-PyNCS, DBD-PyNCS): Reagents like NBD-PyNCS and DBD-PyNCS feature an isothiocyanate (-NCS) functional group instead of an acid chloride (-COCl). These reagents react with amines to form thiourea (B124793) derivatives, whereas Pro-COCl reagents react with both amines and alcohols. For amino acid enantioseparation by normal-phase chromatography, NBD-PyNCS generally provides Rs values in the range of 0.55–3.57, and DBD-PyNCS in the range of 0.68–2.57 chemistrydocs.comchromsoc.jp. These values are generally lower than those obtained with NBD-Pro-COCl for amines and alcohols, suggesting that the proline-based acid chloride reagents may offer better resolution for certain analyte classes researchgate.net. Furthermore, isothiocyanate reagents often require heating for derivatization, which can introduce a risk of racemization chromsoc.jp.

Table 1: Comparative Resolution (Rs) and Chromatographic Suitability of Benzofurazan-Based Chiral Derivatization Reagents

Reagent TypeAnalyte ClassTypical Rs Range (Normal Phase)Chromatographic PreferenceKey Comparative Points
NBD-Pro-COClAmines3.23–4.32Normal Phase; Reversed-Phase (for alcohol derivatives)Forms fluorescent derivatives, enabling sensitive detection. Good resolution for amines and alcohols. Alcohol derivatives show better separation on reversed-phase compared to DBD-Pro-COCl. researchgate.netresearchgate.netchemistrydocs.comchromsoc.jp
NBD-Pro-COClAlcohols2.99–4.10Normal Phase; Reversed-Phase (for alcohol derivatives)Forms fluorescent derivatives, enabling sensitive detection. Good resolution for amines and alcohols. Alcohol derivatives show better separation on reversed-phase compared to DBD-Pro-COCl. researchgate.netresearchgate.netchemistrydocs.comchromsoc.jp
DBD-Pro-COClAmines/Alcohols3.3–4.5 (alcohols)Normal PhaseGenerally offers higher Rs values than NBD-Pro-COCl in normal-phase chromatography. chemistrydocs.comchromsoc.jp For chiral ketones, DBD-ProCZ showed better separation potential than NBD-ProCZ in reversed-phase HPLC. psu.edu
NBD-PyNCSAmino Acids0.55–3.57Normal PhaseIsothiocyanate reagent, reacts with amines. Lower Rs values compared to Pro-COCl reagents for some analytes. chemistrydocs.comchromsoc.jpnih.gov
DBD-PyNCSAmino Acids0.68–2.57Normal PhaseIsothiocyanate reagent, reacts with amines. Lower Rs values compared to Pro-COCl reagents for some analytes. chemistrydocs.comchromsoc.jpnih.gov Requires heating, posing a risk of racemization. chromsoc.jp

Advantages of this compound in Specific Analytical Contexts

The primary advantage of this compound lies in its ability to form highly fluorescent derivatives upon reaction with analytes containing amino or hydroxyl groups. This fluorescence allows for highly sensitive detection, often in the femtomole to picomole range, which is crucial for analyzing trace amounts of chiral compounds in complex biological matrices researchgate.netchromsoc.jpnih.govjst.go.jpresearchgate.netacs.org. The NBD fluorophore has excitation and emission maxima typically around 485 nm and 530 nm, respectively, making it compatible with standard fluorescence detectors researchgate.net.

Furthermore, the proline moiety provides a robust chiral selector, leading to good separation factors (Rs) for a range of amines and alcohols researchgate.netresearchgate.net. The reagent's versatility extends to its compatibility with both normal-phase and reversed-phase HPLC, with a particular advantage for alcohol derivatives in reversed-phase systems compared to its DBD counterpart chemistrydocs.comchromsoc.jp. This flexibility in chromatographic separation modes enhances its applicability across diverse analytical challenges. The generally higher Rs values observed with proline-based reagents compared to other chiral selectors like N-methyl alanine (B10760859) also highlight its effectiveness researchgate.net.

Limitations and Considerations in Application Development

Despite its advantages, several practical considerations and limitations are associated with the use of this compound. As an acyl chloride derivative, it is sensitive to moisture and must be prepared immediately before use to maintain its reactivity and purity chemistrydocs.comchromsoc.jp. Derivatization reactions often require anhydrous and hydrophobic solvents, such as benzene, to achieve higher yields, and the presence of a base like pyridine (B92270) can accelerate the reaction chemistrydocs.comchromsoc.jp. The need for careful handling and preparation can add complexity to routine analysis.

While NBD-Pro-COCl derivatives are separable by reversed-phase chromatography, the resolution might not always be as high as that achieved in normal-phase chromatography for certain analytes chromsoc.jp. Additionally, the synthesis of the reagent enantiomers has been noted to sometimes yield lower quantities compared to related compounds like DBD-Pro-CZ psu.edu, which could potentially impact its availability or cost. When comparing with isothiocyanate-based reagents, the requirement for elevated temperatures with PyNCS derivatives introduces a risk of racemization, a concern not typically associated with the milder conditions often employed for NBD-Pro-COCl chromsoc.jp.

Compound List:

this compound

(S)-(-)-NBD-Pro-COCl

DBD-Pro-COCl

DBD-PyNCS

NBD-PyNCS

Methodological Advancements and Optimization Strategies

Enhancement of Diastereomer Resolution and Peak Symmetry

The fundamental principle behind the use of (R)-(+)-NBD-Pro-COCl lies in its reaction with a racemic mixture of chiral analytes (e.g., alcohols or amines) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated by chromatography. The efficiency of this separation is quantified by the resolution (Rs) and the separation factor (α), where a higher value for both indicates a better separation. For instance, the diastereomers derived from racemic 2-hexanol (B165339) and 1-phenylethylamine (B125046), when derivatized with this compound, exhibit separation factors of 1.2 and 1.37, respectively, demonstrating the reagent's capability for effective chiral discrimination. tcichemicals.com

Several strategies can be employed to enhance the resolution of these diastereomeric derivatives:

Mobile Phase Optimization: The composition of the mobile phase plays a critical role in achieving optimal separation. For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact the retention times and, consequently, the resolution of the diastereomers. A systematic variation of the mobile phase composition is often the first step in method development to achieve baseline separation.

Stationary Phase Selection: The choice of the HPLC column, specifically the stationary phase, is another crucial factor. While standard C18 columns are commonly used, exploring different stationary phase chemistries, such as phenyl-hexyl or cyano phases, can offer alternative selectivities and improve the separation of challenging diastereomeric pairs.

Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. Operating at sub-ambient temperatures can sometimes enhance resolution by increasing the differences in the interaction of the diastereomers with the stationary phase.

Peak symmetry is another critical parameter for accurate quantification. Asymmetrical peaks, often exhibiting tailing or fronting, can compromise resolution and lead to inaccurate peak integration. Strategies to improve peak symmetry include:

pH Control of the Mobile Phase: For ionizable analytes, the pH of the mobile phase can significantly affect peak shape. Maintaining an optimal pH ensures that the analytes are in a single ionic form, minimizing secondary interactions with the stationary phase that can cause peak tailing.

Use of Additives: The addition of small amounts of modifiers, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to mask active sites on the stationary phase, leading to more symmetrical peaks.

Sample Solvent Composition: The solvent in which the derivatized sample is dissolved should be compatible with the mobile phase to prevent peak distortion. Ideally, the sample solvent should be weaker than the mobile phase.

Table 1: Separation Factors for Diastereomers of Racemic Alcohols and Amines Derivatized with this compound
Racemic AnalyteSeparation Factor (α)
2-Hexanol1.2
1-Phenylethylamine1.37

Development of Automated Derivatization and Analytical Protocols

The manual derivatization process, while effective, can be time-consuming and introduce variability. The development of automated derivatization and analytical protocols offers significant advantages in terms of sample throughput, reproducibility, and reduced analyst intervention. While specific, fully automated systems for this compound are not extensively documented in publicly available literature, the principles and technologies for such systems are well-established, particularly from work with the related compound, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov

A hypothetical automated protocol for the derivatization of chiral amines or alcohols with this compound using a modern autosampler with derivatization capabilities would typically involve the following steps:

Reagent and Sample Handling: The autosampler would be programmed to aspirate precise volumes of the sample solution, the this compound reagent solution (typically in a dry, aprotic solvent), and a catalyst such as pyridine (B92270) from their respective vials.

Mixing and Incubation: The aspirated solutions would be dispensed into a reaction vial or a dedicated reaction loop within the autosampler. The system would then mix the components thoroughly. The reaction mixture would be incubated for a predetermined time and at a controlled temperature to ensure the derivatization reaction goes to completion. For amines, this is often at a lower temperature (e.g., 50°C) than for alcohols (e.g., 80°C). tcichemicals.com

Quenching and Dilution: After the incubation period, a quenching reagent could be automatically added to stop the reaction and consume any excess derivatizing reagent. This is followed by dilution with a solvent compatible with the HPLC mobile phase.

Injection: A precise volume of the final derivatized sample mixture is then automatically injected into the HPLC system for analysis.

The entire process, from derivatization to injection, can be programmed to run sequentially for a large number of samples, enabling high-throughput analysis.

Table 2: A Conceptual Automated Derivatization Protocol for this compound
StepActionTypical Parameters
1. Reagent AspirationAspirate sample, this compound solution, and pyridine.μL-scale volumes
2. IncubationMix and heat the reaction mixture.50-80°C for 1-2 hours
3. Quenching/DilutionAdd quenching agent and dilute with mobile phase compatible solvent.-
4. InjectionInject a defined volume into the HPLC.-

Integration with High-Sensitivity Fluorescence Detection Systems

A key advantage of using this compound is the highly fluorescent nature of the resulting diastereomeric derivatives. The nitrobenzoxadiazole (NBD) fluorophore exhibits favorable spectroscopic properties that allow for highly sensitive detection. The derivatives of this compound typically have an excitation maximum around 470 nm and an emission maximum around 540 nm. tcichemicals.com These wavelengths are well-suited for standard fluorescence detectors equipped with a xenon lamp.

For even greater sensitivity, the analytical system can be integrated with a laser-induced fluorescence (LIF) detector. LIF detectors utilize a laser as the excitation source, which provides a much higher intensity of light at the specific excitation wavelength of the NBD fluorophore compared to a conventional xenon lamp. This results in a significant increase in the fluorescence signal, leading to much lower detection limits. The detection limit for alcohol derivatives of this compound is reported to be in the sub-picomole range, and this can be further improved with the use of a laser-induced fluorescence detector. tcichemicals.com

The fluorescence of the NBD group is also known to be sensitive to the polarity of its microenvironment. This property can be advantageous in certain applications, as changes in the local environment of the derivatized analyte can lead to shifts in the emission spectrum or changes in fluorescence intensity, providing additional analytical information.

Table 3: Spectroscopic Properties and Detection Limits for this compound Derivatives
ParameterValue
Excitation Wavelength (λex)~470 nm
Emission Wavelength (λem)~540 nm
Detection Limit (Alcohols)Sub-picomole

Future Directions and Emerging Research Applications of R + Nbd Pro Cocl

Expanding the Reagent's Applicability to Novel Classes of Chiral Analytes

While (R)-(+)-NBD-Pro-COCl is well-established for the analysis of primary and secondary alcohols and amines, future research will likely focus on extending its application to a broader range of chiral functional groups. The inherent reactivity of the acid chloride group in this compound allows for derivatization of any nucleophilic chiral analyte.

Potential Novel Analyte Classes:

Thiols: Chiral thiols are present in various biologically active molecules, including the amino acid cysteine. Derivatization of thiols with this compound would form thioesters, enabling their enantioselective analysis.

Carboxylic Acids: While less direct, the derivatization of chiral carboxylic acids could be achieved through a two-step process. First, the carboxylic acid can be converted to an alcohol, which is then subsequently derivatized with this compound.

Amino Acids: Expanding beyond simple amino alcohols, direct derivatization of the amino group in a wider array of amino acids and their derivatives could be explored to provide alternative or improved methods for chiral amino acid analysis.

Pharmaceuticals: Many pharmaceutical compounds possess chiral centers with functional groups amenable to derivatization by this compound. Future applications will involve developing and validating methods for the enantiomeric purity testing of new drug candidates and existing pharmaceuticals.

The successful expansion of this compound's applicability will depend on optimizing reaction conditions to ensure complete derivatization without racemization for each new class of analyte.

Investigation of Advanced Chromatographic Supports for Improved Separation Efficiency

The separation of the diastereomers formed from the reaction of this compound with chiral analytes is critically dependent on the chromatographic column. Future research will focus on leveraging advanced stationary phase technologies to achieve faster and more efficient separations.

Chromatographic SupportKey Advantages for this compound Derivatives
Superficially Porous Particles (SPPs) / Core-Shell Particles Reduced analysis time, higher efficiency at lower backpressures compared to fully porous particles of similar size. nih.govnih.govchromatographyonline.com
Monolithic Silica (B1680970) Columns High permeability leading to very fast separations at low backpressure, suitable for high-throughput applications. nih.govnih.govresearchgate.net
Sub-2 µm Fully Porous Particles (UHPLC) Highest separation efficiencies, ideal for resolving complex mixtures of derivatized analytes.

The use of superficially porous particles (SPPs) , also known as core-shell particles, offers a significant advantage by providing high efficiency at lower backpressures than sub-2 µm fully porous particles. waters.com This allows for faster separations without the need for ultra-high-pressure liquid chromatography (UHPLC) systems.

Monolithic silica columns , with their continuous porous structure, enable very high flow rates with minimal backpressure, drastically reducing analysis times. nih.govnih.govresearchgate.net This feature is particularly advantageous for high-throughput screening applications where speed is paramount. The rigid structure of monolithic columns also contributes to their stability and longevity. nih.gov

The continued development of these advanced chromatographic supports, including novel bonding chemistries on these materials, will undoubtedly enhance the performance of chiral separations using this compound.

Deeper Elucidation of Stereoselective Interaction Mechanisms at the Molecular Level

A fundamental understanding of the interactions between the derivatized analytes and the chiral stationary phase (CSP) is crucial for rational method development and the design of even more effective chiral separation systems. Future research will increasingly employ computational and spectroscopic techniques to probe these interactions at the molecular level.

Investigative Techniques:

Molecular Docking: This computational technique can predict the preferred binding orientation of the diastereomers within the chiral selector of the stationary phase. nih.gov By calculating the binding energies for each diastereomer, molecular docking can help to rationalize the observed elution order and predict the most suitable CSP for a given separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide experimental evidence of the spatial proximity between specific protons of the diastereomer and the chiral stationary phase, revealing the precise nature of the intermolecular interactions responsible for chiral recognition.

Quantum Mechanical Calculations: These calculations can provide detailed information on the energetics of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) that govern the diastereoselective recognition process.

By combining these techniques, researchers can build detailed models of the chiral recognition mechanisms, which will facilitate the selection of optimal chromatographic conditions and may guide the development of new chiral stationary phases with enhanced selectivity for NBD-Pro-derivatized compounds.

Potential in High-Throughput Screening and Enantiomeric Profiling in Research Settings

The fluorescent nature of the NBD group makes this compound an ideal reagent for high-throughput screening (HTS) applications where rapid and sensitive detection is essential.

High-Throughput Screening (HTS):

In drug discovery and development, HTS is used to rapidly assess large libraries of chemical compounds. The determination of enantiomeric excess (ee) is a critical parameter in this process. Automated derivatization of chiral analytes with this compound in microplate formats, followed by rapid HPLC analysis using monolithic or SPP columns, could enable the high-throughput screening of enantioselective reactions. nih.govnih.gov The intense fluorescence of the derivatives allows for the use of very small sample volumes, which is a key requirement for HTS. tcichemicals.com

Enantiomeric Profiling in Research:

Chiral metabolomics is an emerging field that focuses on the stereospecific analysis of metabolites in biological systems. rsc.orgnih.gov this compound could be a valuable tool in this area for the enantiomeric profiling of chiral amines, amino alcohols, and other relevant metabolites. This can provide crucial insights into stereoselective metabolic pathways and the identification of potential biomarkers for diseases. The ability to derivatize and analyze these compounds with high sensitivity will be instrumental in advancing our understanding of the roles of enantiomers in biological processes.

The integration of this compound derivatization with modern analytical platforms promises to significantly accelerate research in areas requiring the rapid and accurate determination of enantiomeric composition.

Q & A

Q. What is the role of (R)-(+)-NBD-Pro-COCl in enantiomeric excess (ee) determination using HPLC?

this compound is a chiral derivatization reagent that reacts with alcohols and amines to form fluorescent derivatives, enabling enantiomer separation via reversed-phase HPLC . The (R)-configuration of the reagent induces diastereomeric interactions with analyte enantiomers, creating distinct retention times. Methodologically, derivatization involves mixing the reagent with the target compound in anhydrous solvents (e.g., dichloromethane) under controlled temperature (20–25°C) for 30–60 minutes . The resulting derivatives are analyzed using C18 columns with UV-Vis (λ = 450–550 nm) or fluorescence detection (ex/em = 470/530 nm) .

Advanced Research Question

Q. How can researchers optimize chromatographic resolution when using this compound for chiral separations?

Resolution depends on:

  • Mobile phase composition : Adjusting acetonitrile/water ratios (e.g., 60:40 to 80:20) to balance retention and selectivity .
  • Column type : Reversed-phase columns (C18) are standard, but normal-phase columns (e.g., silica gel) may improve separation for non-polar analytes .
  • Temperature control : Maintaining column temperature at 25°C ± 1°C reduces peak broadening .
  • Derivatization efficiency : Ensure stoichiometric excess of this compound (1.5–2.0 equivalents) and reaction completion via TLC or NMR monitoring .

Basic Research Question

Q. What are the detection limits for this compound derivatives, and how can sensitivity be improved?

Typical detection limits range from 10–50 fmol using UV-Vis, but laser-induced fluorescence (LIF) detection enhances sensitivity to attomole levels (10<sup>−18</sup> mol) . Sensitivity optimization strategies include:

  • Reducing baseline noise via degassed mobile phases.
  • Using narrow-bore columns (2.1 mm ID) for lower volumetric dispersion.
  • Post-column fluorescence enhancement with micellar additives (e.g., SDS) .

Advanced Research Question

Q. How does this compound compare to DBD-Pro-COCl in terms of chiral discrimination and practical applicability?

ParameterThis compoundDBD-Pro-COCl
Separation Mode Reversed-phaseNormal-phase
Retention Factor (R) 3.0–4.13.3–4.5
Detection Limit 10–50 fmol (UV), attomole (LIF)Similar, but lower fluorescence yield
Applicability Polar analytes (alcohols, amines)Non-polar analytes
DBD-Pro-COCl derivatives exhibit higher R values in normal-phase chromatography but require specialized columns .

Basic Research Question

Q. What validation steps are critical when using this compound to ensure reproducible ee measurements?

  • Derivatization reproducibility : Test intra- and inter-day variability by repeating reactions under identical conditions (n ≥ 3) .
  • Calibration curves : Use racemic and enantiopure standards to establish linearity (R<sup>2</sup> > 0.99) across expected concentration ranges .
  • Column performance checks : Inject reference compounds (e.g., (R)- and (S)-1-phenylethanol derivatives) to verify retention time consistency .

Advanced Research Question

Q. How should researchers address contradictions in ee values obtained from this compound derivatization versus other methods (e.g., chiral GC)?

Contradictions may arise from:

  • Kinetic resolution during derivatization : Ensure reaction completion to avoid preferential formation of one diastereomer .
  • Matrix effects : Remove interfering compounds (e.g., residual acids) via solid-phase extraction before derivatization .
  • Method validation : Cross-validate with orthogonal techniques (e.g., circular dichroism) and report discrepancies with error margins .

Basic Research Question

Q. What are the optimal storage and handling conditions for this compound to maintain reactivity?

ParameterRequirement
Storage −20°C in sealed, argon-purged vials
Solubility Dichloromethane, acetonitrile
Stability ≤48 hours in solution (hydrolyzes in H2O)
Always use freshly distilled solvents to minimize moisture .

Advanced Research Question

Q. How can researchers design experiments to study the stability of this compound derivatives under varying pH and temperature conditions?

  • Experimental design : Use a factorial approach with pH (2–10) and temperature (4–40°C) as independent variables. Monitor derivative degradation via HPLC peak area reduction over time .
  • Data analysis : Apply Arrhenius kinetics to model degradation rates and identify critical stability thresholds .
  • Controls : Include non-derivatized analytes and inert matrices (e.g., buffer-only samples) to isolate reagent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.